![molecular formula C19H16ClN3O2 B1231997 Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- CAS No. 877459-37-5](/img/structure/B1231997.png)
Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound involves complex chemical processes, aiming to achieve the desired molecular structure and functional properties. Notably, the metabolic formation and synthesis of related compounds indicate a strategic approach to achieve hypocholesteremic effects, as demonstrated by the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, highlighting the intricate steps involved in obtaining such compounds with specific biological activities (Sinsheimer et al., 1976).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives plays a crucial role in their biological activities and chemical properties. For instance, the crystal structure analysis of a related compound provides insight into the spatial arrangement and potential interaction sites that could influence its biological effects. The detailed structure of (R)-N′-[2-(4-Methoxy-6-chloro)-pyrimidinyl]-N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea offers a glimpse into the complex arrangement and interactions at the molecular level, which are crucial for its function (Li et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can lead to various products with distinct properties. For example, the synthesis and evaluation of a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents demonstrate the versatility of such compounds in chemical transformations and their potential in medical applications (Jian Feng et al., 2020).
Physical Properties Analysis
The physical properties of "Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-" and its derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical application. The crystal structure and biological activities study provide valuable data on the physical characteristics that influence its use in various fields (Li et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility and application scope of this compound. Investigations into the synthesis and biological activity of new 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds highlight the importance of chemical properties in determining the efficacy and potential uses of such molecules in therapeutic contexts (M. M. Al-Sanea et al., 2018).
科学研究应用
Urea Biosensors
Urea, an organic compound critical in the nitrogen metabolism of organisms, serves as a key indicator of various health conditions and environmental factors. Recent advances have led to the development of urea biosensors, utilizing enzyme urease for detection. Such biosensors employ nanoparticles, conducting polymers, and carbon materials for enzyme immobilization, showing potential in medical diagnostics and environmental monitoring (Botewad et al., 2021).
Agricultural Applications
In agriculture, urea plays a dual role as a non-protein nitrogen source in animal feed and as a nitrogen fertilizer enhancing plant growth. Research on urea metabolism in ruminants reveals its significance in improving the efficiency of feed protein utilization. Innovations in fertilizer technology aim to mitigate environmental pollution through controlled-release formulations and urease inhibitors, enhancing nitrogen use efficiency and reducing losses (Jin et al., 2018).
Environmental Implications
Urea's environmental footprint, particularly in relation to fertilizer use, has prompted research into urease and nitrification inhibitors. These studies focus on reducing ammonia volatilization and greenhouse gas emissions from urea-based fertilizers, with implications for sustainable agriculture and environmental protection (Ray et al., 2020).
Drug Design Applications
Urea derivatives, due to their unique hydrogen bonding capabilities, find extensive applications in drug design. They are incorporated into small molecules for modulating drug-target interactions, impacting selectivity, stability, toxicity, and pharmacokinetic profiles. This highlights urea's pivotal role in medicinal chemistry and therapeutic developments (Jagtap et al., 2017).
Microbial Metabolism and Soil Fertility
Urea's role extends to microbial metabolism in aquatic and terrestrial ecosystems, influencing nitrogen recycling and soil fertility. The enzymatic breakdown of urea by urease in various microorganisms underscores its importance in nutrient cycling, with implications for enhancing soil fertility and agricultural productivity (Solomon et al., 2010).
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-15-8-4-9-16(12-15)22-19(24)23-18-17(10-5-11-21-18)25-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQLQTPBSOVRJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399640 |
Source


|
| Record name | 1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- | |
CAS RN |
877459-37-5 |
Source


|
| Record name | 1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,22S,23S,25R,26R,28S,31S,33S)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1231915.png)
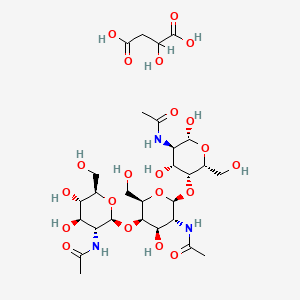
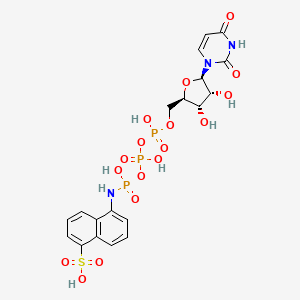
![3-[4-[(2-Hydroxy-5-phenylphenyl)methyl]-1-piperazinyl]propanenitrile](/img/structure/B1231920.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2-fluorophenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1231921.png)
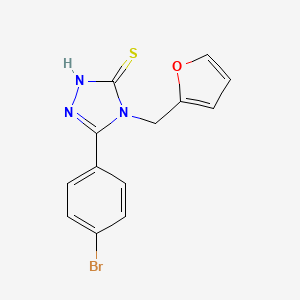
![1-(4-Chlorophenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-4-pyrazolecarboxylic acid](/img/structure/B1231924.png)
![1-[[5-Bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1231925.png)
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B1231931.png)
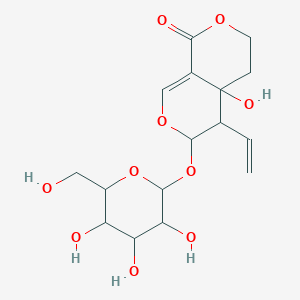
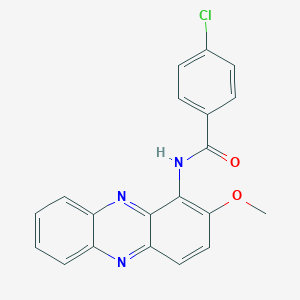
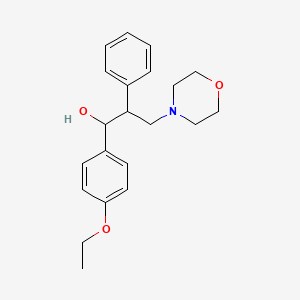
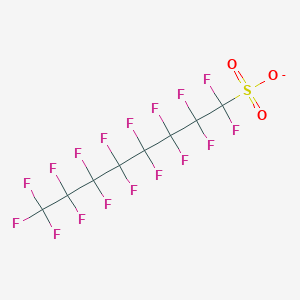
![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)